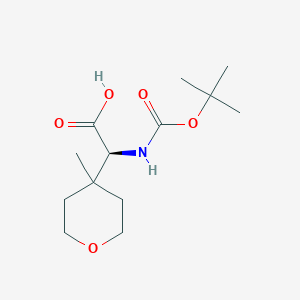![molecular formula C8H14N2O B8218627 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B8218627.png)
1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one is a heterocyclic compound featuring a fused bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a ketone, the compound can be formed via a cyclization reaction facilitated by acid or base catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale cyclization reactions. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Applications De Recherche Scientifique
1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the chemical modifications of the compound.
Comparaison Avec Des Composés Similaires
1,8-Naphthyridines: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Pyridine-2(H)-one Derivatives: These compounds are also heterocyclic and exhibit significant pharmacological properties.
Uniqueness: 1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one is unique due to its specific structural features and the range of reactions it can undergo
Propriétés
IUPAC Name |
1-methyl-4,4a,5,6,7,7a-hexahydro-3H-pyrrolo[3,4-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-7-5-9-4-6(7)2-3-8(10)11/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFPIFDNDRZKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CNCC2CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B8218546.png)
![5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218558.png)

![(1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid](/img/structure/B8218578.png)
![2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine](/img/structure/B8218581.png)
![6-Bromopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B8218582.png)

![6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218592.png)


![Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8218632.png)



